BenchChemオンラインストアへようこそ!

Tesevatinib tosylate

Multi-targeted kinase inhibitor VEGFR2 inhibition Src inhibition

Tesevatinib tosylate is the definitive CNS oncology tool. Unlike efflux-vulnerable EGFR inhibitors (erlotinib, lapatinib), this irreversible covalent quinazoline targets EGFR C797 while co-inhibiting VEGFR2 (IC50 1.5 nM), HER2, Src, and EphB4—disrupting tumor proliferation, angiogenesis, and metastasis. Clinically active in erlotinib-refractory brain metastases with nM potency in EGFR-amplified GBM PDX models (IC50 11-102 nM). Ideal for CNS metastasis, resistant EGFR mutants, or combined antiproliferative-antiangiogenic studies.

Molecular Formula C31H33Cl2FN4O5S
Molecular Weight 663.6 g/mol
CAS No. 1000599-06-3
Cat. No. B3026508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTesevatinib tosylate
CAS1000599-06-3
Molecular FormulaC31H33Cl2FN4O5S
Molecular Weight663.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC
InChIInChI=1S/C24H25Cl2FN4O2.C7H8O3S/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30);2-5H,1H3,(H,8,9,10)/t13?,14-,15+;
InChIKeyGQLLAIBEWDUUBQ-XZPOUAKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tesevatinib Tosylate: An Oral, Multi-Targeted Kinase Inhibitor (XL647) for Research Procurement


Tesevatinib tosylate (XL647 tosylate, KD019) is an orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including EGFR, HER2 (ErbB2), VEGFR2, Src, and EphB4 [1]. It is the tosylate salt form of tesevatinib, an investigational compound developed for oncology and autosomal dominant polycystic kidney disease (ADPKD) applications [2]. The compound exhibits potent in vitro activity against its kinase targets at nanomolar concentrations and demonstrates blood-brain barrier (BBB) penetration in preclinical models .

Why Tesevatinib Tosylate Cannot Be Substituted with Standard EGFR Inhibitors in Research Protocols


Tesevatinib tosylate's differentiation from standard EGFR inhibitors lies in its combined multi-kinase inhibition profile, blood-brain barrier penetration, and its irreversible mechanism of action (a quinazoline-based covalent inhibitor targeting cysteine 797 of EGFR). In contrast, first-generation EGFR inhibitors like erlotinib are reversible and have poor brain penetration due to efflux by P-glycoprotein (P-gp) and BCRP transporters [1]. Lapatinib, a dual EGFR/HER2 inhibitor, lacks activity against VEGFR2 and EphB4, limiting its anti-angiogenic and anti-metastatic potential . Substitution with any of these single-target or dual-target analogs would fundamentally alter the research outcome, particularly in studies of central nervous system (CNS) metastases, resistant EGFR mutations, or tumor microenvironments requiring VEGFR and Src inhibition [2].

Quantitative Evidence Guide for Tesevatinib Tosylate: Differentiated Performance vs. Erlotinib and Lapatinib


Superior Kinase Selectivity Profile: Inhibition of VEGFR2 and Src in Addition to EGFR/HER2

Tesevatinib tosylate demonstrates potent inhibition of VEGFR2 (IC50 = 1.5 nM) and Src (IC50 = 10.3 nM), which are not significantly inhibited by the comparator EGFR inhibitors erlotinib and lapatinib . This multi-targeted profile provides potential advantages in anti-angiogenic and anti-metastatic activity that are absent from single-target EGFR inhibitors [1].

Multi-targeted kinase inhibitor VEGFR2 inhibition Src inhibition

Blood-Brain Barrier Penetration: A Critical Advantage for CNS Metastasis Models

Tesevatinib tosylate is a blood-brain barrier-penetrant EGFR inhibitor, achieving brain-to-plasma ratios of ≥1 in preclinical models [1]. In a Phase 2 clinical study, 11 of 13 (85%) patients with EGFR-mutant NSCLC and brain metastases who had progressed on erlotinib (a BBB-impermeant EGFR inhibitor) showed no CNS disease progression after treatment with tesevatinib [2]. This contrasts sharply with erlotinib's known poor CNS penetration due to active efflux by P-gp and BCRP [3].

Blood-brain barrier CNS metastasis Brain tumor

Extended Half-Life: Enables Once-Daily Dosing with Sustained Target Inhibition

Tesevatinib exhibits a prolonged elimination half-life of approximately 50-70 hours in humans, supporting once-daily oral dosing with sustained plasma concentrations [1]. In contrast, erlotinib has a shorter half-life of approximately 36 hours, and lapatinib has a half-life of approximately 24 hours, which may require more frequent dosing or lead to greater peak-to-trough fluctuations in target coverage [2].

Pharmacokinetics Half-life Dosing regimen

Potent Activity in EGFR-Mutant GBM Models Where Erlotinib Shows Limited Efficacy

Tesevatinib tosylate significantly reduces cellular viability in EGFR-amplified glioblastoma (GBM) patient-derived xenograft (PDX) models, with IC50 values of 11 nM in GBM12 and 102 nM in GBM6 . These models are typically resistant to erlotinib due to poor BBB penetration and intrinsic resistance mechanisms [1]. While direct comparative IC50 data for erlotinib in these specific GBM models is not available, erlotinib's clinical inefficacy in GBM is well-documented and attributed to insufficient brain exposure [2].

Glioblastoma GBM EGFR amplification

Irreversible EGFR Inhibition: Potential for Overcoming Acquired Resistance to Reversible Inhibitors

Tesevatinib is a covalent (irreversible) EGFR inhibitor that targets cysteine 797, a mechanism shared by second-generation irreversible inhibitors like afatinib [1]. Preclinical data indicate that tesevatinib retains significant potency against mutant EGFRs that are resistant to current reversible EGFR inhibitors like erlotinib and gefitinib [2]. This is a class-level characteristic of irreversible inhibitors and suggests potential utility in resistance models, though direct comparative data against specific mutants is limited.

Irreversible inhibitor EGFR T790M Drug resistance

Dual EGFR/VEGFR2 Inhibition: Anti-Angiogenic Activity Not Present in Erlotinib or Lapatinib

Tesevatinib tosylate potently inhibits VEGFR2 (IC50 = 1.5 nM) in addition to EGFR and HER2 . This dual inhibition of both tumor cell proliferation (via EGFR/HER2) and tumor angiogenesis (via VEGFR2) is a class-level feature of multi-targeted kinase inhibitors. In contrast, erlotinib inhibits only EGFR, and lapatinib inhibits EGFR and HER2 but has negligible activity against VEGFR2 [1]. In preclinical tumor models, tesevatinib (XL647) demonstrated potent inhibition of tumor growth and caused tumor regression in breast, lung, colon, and prostate cancer models, effects attributed to its combined anti-proliferative and anti-angiogenic activity [2].

Anti-angiogenesis VEGFR2 Tumor vasculature

Recommended Research Applications for Tesevatinib Tosylate Based on Differentiated Evidence


Preclinical Studies of Brain Metastases and Leptomeningeal Disease in EGFR-Mutant NSCLC

Tesevatinib's documented BBB penetration and clinical activity in patients with brain metastases after progression on erlotinib [1] make it the appropriate choice for in vivo models of CNS metastasis. Standard EGFR inhibitors like erlotinib or lapatinib are unsuitable due to their poor CNS exposure, which would confound any assessment of anti-tumor activity in the brain.

Glioblastoma Multiforme (GBM) Research, Particularly in EGFR-Amplified Subtypes

With potent in vitro activity (IC50 11-102 nM) against EGFR-amplified GBM PDX models [1] and the ability to cross the BBB , tesevatinib is a superior tool compound for GBM research compared to erlotinib, which lacks CNS penetration and shows limited activity in these models [2].

Studies of Acquired Resistance to First-Generation EGFR Inhibitors

Tesevatinib's irreversible, covalent binding mechanism [1] suggests potential activity against certain EGFR mutations that confer resistance to reversible inhibitors like erlotinib or gefitinib. Researchers investigating resistance pathways should select tesevatinib when a covalent inhibitor is required .

Anti-Angiogenesis and Vascular Normalization Research in EGFR-Driven Tumors

The compound's dual inhibition of EGFR and VEGFR2 (IC50 = 1.5 nM) [1] allows for simultaneous targeting of tumor cell proliferation and tumor vasculature. This profile is absent in erlotinib and lapatinib, which do not significantly inhibit VEGFR2 . Tesevatinib is therefore the appropriate choice for studies evaluating combined anti-proliferative and anti-angiogenic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tesevatinib tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.